PF-3845 mechanism of action on FAAH
PF-3845 mechanism of action on FAAH
An In-depth Technical Guide to the Mechanism of Action of PF-3845 on Fatty Acid Amide Hydrolase (FAAH)
Introduction
PF-3845, or N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide, is a highly potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, PF-3845 effectively increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors and producing a range of therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychomimetic side effects associated with direct cannabinoid receptor agonists.[3][5] This guide provides a detailed technical overview of the mechanism of action, quantitative data, and experimental methodologies related to PF-3845.
Core Mechanism of Action: Covalent Inhibition
PF-3845 functions as a time-dependent, irreversible covalent inhibitor of FAAH.[2][6] The mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, located within the enzyme's active site.[2][4] This active site contains a highly conserved Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][7] The urea moiety of PF-3845 is attacked by Ser241, leading to the formation of a stable carbamate adduct and the displacement of the 3-aminopyridine leaving group.[4] This covalent modification permanently inactivates the enzyme.
Caption: Covalent inhibition of FAAH by PF-3845.
Biochemical and Pharmacological Data
PF-3845 exhibits high potency and remarkable selectivity for FAAH. Its efficacy has been demonstrated in both in vitro and in vivo models, where it leads to a significant and sustained elevation of endogenous FAAH substrates.
Table 1: In Vitro Potency and Selectivity of PF-3845
| Parameter | Species | Value | Reference |
| Ki | Human | 0.23 µM (230 nM) | [6] |
| IC50 | Human | 7.2 nM | [2] |
| kinact/Ki | Human | 40,300 M-1s-1 | [2] |
| FAAH-2 Inhibition | Human | IC50 > 10 µM | [4] |
| Selectivity | Human, Mouse | No significant off-target inhibition of other serine hydrolases detected by competitive ABPP at concentrations up to 100 µM. | [2][8] |
Table 2: In Vivo Effects of PF-3845 on Endocannabinoid Levels
| Tissue | Species | Dose | Fold Increase in Anandamide (AEA) | Other Substrates Elevated | Reference |
| Brain | Mouse | 10 mg/kg, i.p. | >10-fold | OEA, PEA | [5][6] |
| Spinal Cord | Mouse | 10 mg/kg, i.p. | Significant increase | Not specified | [5] |
| Brain | Rat | 1 mg/kg, p.o. | Sustained elevation | OEA, PEA | [2] |
Signaling Pathway Modulation
The primary consequence of FAAH inhibition by PF-3845 is the potentiation of endocannabinoid signaling. Under normal physiological conditions, FAAH rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling activity. By blocking this degradation, PF-3845 causes AEA to accumulate in the synapse and surrounding tissues.
This elevated concentration of AEA leads to increased activation of its primary targets, the cannabinoid receptors CB1 and CB2.[3][9] The anti-allodynic and neuroprotective effects of PF-3845 have been shown to be dependent on the activation of both CB1 and CB2 receptors.[5][9] While AEA can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), and other FAAH substrates like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) act on PPARα, studies indicate these pathways do not play a significant role in the anti-allodynic effects of FAAH inhibition in inflammatory pain models.[3][5]
Caption: Endocannabinoid signaling pathway modulation by PF-3845.
Experimental Protocols
The characterization of PF-3845 has relied on several key experimental methodologies.
FAAH Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit FAAH activity.
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Objective: To determine the IC50 or Ki of an inhibitor against FAAH.
-
Reagents:
-
Recombinant human or rodent FAAH enzyme.
-
FAAH Assay Buffer.
-
Fluorogenic Substrate: e.g., AMC arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[10]
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Test Inhibitor (PF-3845) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial dilutions of PF-3845.
-
In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme, and the inhibitor solution (or solvent for control wells).[10]
-
Pre-incubate the enzyme and inhibitor for a defined period at 37°C to allow for time-dependent inhibition.[10]
-
Initiate the reaction by adding the FAAH substrate.[10]
-
Incubate for 30 minutes at 37°C.[10]
-
Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Calculate the percent inhibition relative to the control and determine the IC50 value from the dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[8]
-
Objective: To profile the selectivity of PF-3845 against all active serine hydrolases in a given proteome.
-
Reagents:
-
Procedure:
-
Proteome samples are pre-incubated with either vehicle (DMSO) or varying concentrations of PF-3845.[2]
-
The FP-rhodamine probe is added to the samples and incubated to allow for labeling of active serine hydrolases that were not blocked by PF-3845.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. Labeled proteins appear as fluorescent bands.
-
Inhibition is observed as a loss of fluorescence intensity for a specific band in the inhibitor-treated lane compared to the vehicle lane. The band corresponding to FAAH should disappear, while other bands should remain, demonstrating selectivity.[8]
-
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
In Vivo Model: LPS-Induced Inflammatory Pain
This model is used to evaluate the anti-allodynic effects of FAAH inhibitors.
-
Objective: To assess the efficacy of PF-3845 in reducing inflammatory pain.
-
Model: Mice or rats receive an intraplantar (i.pl.) injection of lipopolysaccharide (LPS) to induce localized inflammation and tactile allodynia (pain from a non-painful stimulus).[3][5]
-
Procedure:
-
Induce inflammation with LPS injection in one hind paw.
-
Administer PF-3845 (e.g., 10 mg/kg, i.p.) or vehicle.[5]
-
At a set time post-administration (e.g., 2 hours), assess tactile allodynia using von Frey filaments. The paw withdrawal threshold is measured.[5]
-
An increase in the paw withdrawal threshold in the PF-3845-treated group compared to the vehicle group indicates an anti-allodynic effect.
-
For mechanistic studies, tissues (e.g., brain, spinal cord) can be collected post-euthanasia for endocannabinoid quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
-
Conclusion
PF-3845 is a well-characterized FAAH inhibitor that operates through a covalent, irreversible carbamylation of the enzyme's catalytic serine. This mechanism of action is highly potent and exquisitely selective, leading to a robust and sustained increase in endogenous anandamide levels. The resulting enhancement of CB1 and CB2 receptor signaling underlies its therapeutic potential for treating inflammatory pain and other neurological disorders, positioning FAAH inhibition as a promising strategy for drug development.
References
- 1. PF-3845 - Wikipedia [en.wikipedia.org]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
